3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid
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Overview
Description
3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C16H15NO5 It is characterized by the presence of a benzoic acid moiety linked to a 2-methoxyphenoxy group through an acetylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid typically involves the following steps:
Formation of 2-methoxyphenoxyacetic acid: This can be achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 2-methoxyphenoxyacetic acid is then acetylated using acetic anhydride to form 2-methoxyphenoxyacetyl chloride.
Amidation: The final step involves the reaction of 2-methoxyphenoxyacetyl chloride with 3-aminobenzoic acid in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3-{[(2-hydroxyphenoxy)acetyl]amino}benzoic acid.
Reduction: Formation of 3-{[(2-methoxyphenoxy)acetyl]amino}aniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-hydroxyphenoxy)acetyl]amino}benzoic acid
- 3-{[(2-methoxyphenoxy)acetyl]amino}aniline
- 3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy and acetylamino linkages make it a versatile intermediate for further chemical modifications and applications.
Properties
IUPAC Name |
3-[[2-(2-methoxyphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-13-7-2-3-8-14(13)22-10-15(18)17-12-6-4-5-11(9-12)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLOKMNYWINSCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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